ethyl (4-{(Z)-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetate
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Overview
Description
ETHYL 2-(4-{[(5Z)-2-(4-METHYLPHENYL)-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}PHENOXY)ACETATE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-{[(5Z)-2-(4-METHYLPHENYL)-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}PHENOXY)ACETATE typically involves a multi-step process. One common method starts with the preparation of the thiazole core, followed by the introduction of the phenoxyacetate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(4-{[(5Z)-2-(4-METHYLPHENYL)-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}PHENOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce the thiazole ring or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
ETHYL 2-(4-{[(5Z)-2-(4-METHYLPHENYL)-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}PHENOXY)ACETATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-(4-{[(5Z)-2-(4-METHYLPHENYL)-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}PHENOXY)ACETATE involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole core and exhibit similar biological activities.
Indole Derivatives: These compounds have a different core structure but can exhibit similar biological properties, such as antimicrobial and anticancer activities.
Uniqueness
ETHYL 2-(4-{[(5Z)-2-(4-METHYLPHENYL)-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}PHENOXY)ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H19NO4S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
ethyl 2-[4-[(Z)-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C21H19NO4S/c1-3-25-19(23)13-26-17-10-6-15(7-11-17)12-18-20(24)22-21(27-18)16-8-4-14(2)5-9-16/h4-12H,3,13H2,1-2H3/b18-12- |
InChI Key |
OTAQWQRIJDKLEF-PDGQHHTCSA-N |
Isomeric SMILES |
CCOC(=O)COC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)C3=CC=C(C=C3)C |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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